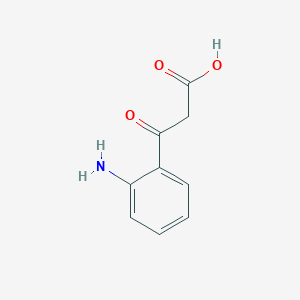

3-(2-Aminophenyl)-3-Oxopropanoic Acid

説明

特性

分子式 |

C9H9NO3 |

|---|---|

分子量 |

179.17 g/mol |

IUPAC名 |

3-(2-aminophenyl)-3-oxopropanoic acid |

InChI |

InChI=1S/C9H9NO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5,10H2,(H,12,13) |

InChIキー |

POAXUNDIOGWQOC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)O)N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)O)N |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

3-(2-Aminophenyl)-3-oxopropanoic acid has been studied for its potential therapeutic properties. It has shown promise as a lead compound in drug discovery, particularly in the development of inhibitors for specific enzymes linked to diseases such as cancer and infections.

Case Study: Enzyme Inhibition

A study indicated that derivatives of this compound could inhibit urease, an enzyme associated with certain cancers and infections. The mechanism involves binding to the enzyme's active site, thereby blocking substrate access and reducing its activity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can yield derivatives with enhanced biological activities.

Synthesis Pathway

The synthesis of this compound can be achieved through several methods:

- Condensation Reaction : Utilizing o-carboxynitrobenzene and potassium ethyl malonate in a reaction to form 3-(2-nitrobenzophenone)-3-oxopropanoate.

- Reduction Reaction : Converting the nitro derivative to the amino derivative through catalytic hydrogen reduction .

Cytotoxicity Studies

Research has shown that structural modifications of amino acid derivatives can enhance cytotoxic effects against cancer cell lines. Although specific data on this compound is limited, its structural characteristics suggest potential anticancer activity .

準備方法

Step 1: Formation of Ethyl 3-(2-Nitrophenyl)-3-Oxopropanoate

The reaction utilizes N,N-carbonyldiimidazole (CDI) as a coupling agent to activate o-nitrobenzoic acid. Key conditions include:

- Solvent : Ethyl acetate, dichloromethane, or toluene.

- Temperature : 10–35°C for 1–3 hours.

- Workup : Acidification with 1–3 M HCl to pH 2–5, followed by extraction and solvent removal.

Step 2: Hydrogenation to Ethyl 3-(2-Aminophenyl)-3-Oxopropanoate

The nitro group is reduced to an amine using hydrogen gas under catalytic conditions:

- Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

- Pressure : 1–3 atm H₂.

- Temperature : 16–50°C for 3–12 hours.

- Solvent : Methanol or ethanol.

This step proceeds quantitatively (>95% yield), with the product isolated as a light-brown oil.

Step 3: Hydrolysis to 3-(2-Aminophenyl)-3-Oxopropanoic Acid

The ester undergoes acidic or basic hydrolysis:

- Acidic Conditions : 6 M HCl at reflux for 4–6 hours.

- Basic Conditions : 2 M NaOH at 60°C for 2 hours, followed by neutralization.

Yields range from 80–90%, with purity confirmed by HPLC (>98%).

Table 1: Comparison of Reaction Conditions in Patent CN106187887A

| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | o-Nitrobenzoic acid, CDI | Ethyl acetate | 10–35 | 1–3 | 70–85 |

| 2 | Ethyl nitro intermediate | Pd/C, MeOH | 16–50 | 3–12 | >95 |

| 3 | Ethyl amino ester | HCl (6 M) | Reflux | 4–6 | 80–90 |

Enzymatic Synthesis Using ω-Transaminases

While no direct enzymatic synthesis of this compound is reported, studies on analogous substrates suggest feasibility. Jiang et al. demonstrated that recombinant ω-transaminase from Burkholderia vietnamiensis catalyzes the conversion of β-keto acids to β-amino acids using pyridoxal 5'-phosphate (PLP) as a cofactor. Adapting this method would require:

- Amino Donor : L-Alanine or D-Alanine.

- Substrate : 3-(2-Nitrophenyl)-3-oxopropanoic acid.

- Conditions : Phosphate buffer (pH 7.4) at 37°C for 5–10 minutes.

This approach remains theoretical but offers a green chemistry alternative to hydrogenation.

Hydrolysis of Ethyl 3-(2-Aminophenyl)-3-Oxopropanoate

A supplementary method from RSC publications involves hydrolyzing the ethyl ester under strongly acidic conditions. For example:

- Reagents : Glacial acetic acid and concentrated H₂SO₄ (1:2 v/v).

- Procedure : The ester is stirred in the acid mixture at 25°C for 2 hours, followed by quenching with ice water.

- Yield : 90–95% after recrystallization from ethanol/water.

This method mirrors Step 3 of the patent route but avoids prolonged reflux, reducing energy consumption.

Critical Analysis of Methodologies

Hydrogenation Efficiency

The use of Pd/C at 1–3 atm H₂ achieves near-quantitative nitro reduction but requires careful catalyst handling. Raney nickel offers a lower-cost alternative but may necessitate higher pressures (5–10 atm).

Hydrolysis Optimization

Basic hydrolysis (2 M NaOH) provides faster reaction times (2 hours vs. 6 hours for acidic hydrolysis) but generates sodium salts, complicating isolation. Acidic hydrolysis avoids salt formation but requires corrosion-resistant equipment.

Scalability Challenges

The patent method’s reliance on CDI increases costs at scale. Alternative coupling agents (e.g., DCC/DMAP) could reduce expenses but may lower yields by 10–15%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-aminophenyl)-3-oxopropanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via β-ketoacid formation through Friedel-Crafts acylation or condensation of aryl amines with diketene derivatives. For example, β-ketoacid intermediates (e.g., 3-(3-chlorophenyl)-3-oxopropanoic acid) are synthesized by reacting substituted benzoyl chlorides with malonic acid derivatives under acidic conditions . Yield optimization requires controlled temperature (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation of the amine group. Purity is typically validated via HPLC (≥95%) and NMR .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?

- Methodology :

- ¹H NMR : The amine proton (NH₂) appears as a broad singlet at δ 4.8–5.2 ppm, while the β-keto carbonyl (C=O) deshields adjacent protons, producing a triplet near δ 3.2–3.5 ppm. Aromatic protons from the 2-aminophenyl group show splitting patterns consistent with ortho-substitution (e.g., doublets at δ 6.8–7.2 ppm) .

- IR : Stretching vibrations at ~1680–1700 cm⁻¹ (β-keto carbonyl) and 3300–3450 cm⁻¹ (amine N-H) are diagnostic. Absence of a nitrile peak (~2200 cm⁻¹) helps rule out nitrile-containing analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology : Discrepancies in enzyme inhibition assays (e.g., MurA enzyme inhibition in ) often arise from variations in assay conditions:

- Buffer pH : Activity of the β-ketoacid group is pH-dependent; assays at physiological pH (7.4) may show reduced efficacy compared to acidic conditions (pH 5.0–6.0) .

- Cellular permeability : LogP values (calculated ~1.2) suggest moderate permeability, but ester prodrug derivatives (e.g., ethyl 3-oxopropanoate in ) may enhance bioavailability. Validate via comparative LC-MS intracellular concentration studies .

Q. How can computational modeling predict the binding affinity of this compound to bacterial enzyme targets?

- Methodology :

- Docking studies : Use software like AutoDock Vina to model interactions with MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). The β-ketoacid moiety forms hydrogen bonds with active-site residues (e.g., Asp305 in E. coli MurA), while the 2-aminophenyl group participates in π-π stacking with hydrophobic pockets .

- MD simulations : Run 100-ns simulations to assess stability of the enzyme-ligand complex. RMSD values >2.0 Å indicate conformational shifts reducing binding efficacy .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative stress?

- Methodology : Oxidative degradation (e.g., via H₂O₂ or radical species) produces 3-(2-nitrophenyl)-3-oxopropanoic acid () and hydroxylated byproducts. Challenges include:

- LC-MS/MS differentiation : Use high-resolution MS (Q-TOF) to distinguish isomers (e.g., m/z 224.06 for [M+H]⁺ of parent vs. m/z 239.05 for hydroxylated derivatives) .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with kinetic modeling (Arrhenius equation) predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。